molecular formula C21H23BrN2O5 B12494281 Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12494281
M. Wt: 463.3 g/mol
InChI Key: QNQDSWHIIBBZLY-UHFFFAOYSA-N
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Description

Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromine atom, methoxy group, and morpholine ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of 5-bromo-2-methoxy-3-methylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-hydroxy-3-methylbenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol derivative.

Scientific Research Applications

Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the bromine atom and morpholine ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the morpholine ring and methoxy group.

    3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a boronic acid group instead of the benzoate ester.

Uniqueness

Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the combination of functional groups it possesses. The presence of the morpholine ring and methoxy group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23BrN2O5

Molecular Weight

463.3 g/mol

IUPAC Name

methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23BrN2O5/c1-13-10-14(22)11-17(19(13)27-2)20(25)23-15-4-5-18(16(12-15)21(26)28-3)24-6-8-29-9-7-24/h4-5,10-12H,6-9H2,1-3H3,(H,23,25)

InChI Key

QNQDSWHIIBBZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Br

Origin of Product

United States

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